Dihydro Donepezil
CAS No.: 120012-04-6
Cat. No.: VC21346801
Molecular Formula: C24H31NO3
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120012-04-6 |
---|---|
Molecular Formula | C24H31NO3 |
Molecular Weight | 381.5 g/mol |
IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol |
Standard InChI | InChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3 |
Standard InChI Key | UGTUAFCYSWJIHS-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC |
Canonical SMILES | COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC |
Chemical Structure and Properties
Chemical Identification
Donepezil's full chemical name is 2,3-Dihydro-5,6-dimethoxy-2-[(1-(phenylmethyl)-4-piperidinyl)methyl]-1H-inden-1-one . The "dihydro" component refers to the reduced indanone ring system present in the compound's structure. This structural feature is integral to the core Donepezil molecule rather than denoting a separate derivative.
Physical and Chemical Properties
Donepezil exists in a racemic mixture, containing equal amounts of R and S enantiomers . This stereochemical property is significant as it can affect the compound's biological activities. The molecular formula for Donepezil is C₂₄H₂₉NO₃ . As a centrally active acetylcholinesterase inhibitor, its chemical properties enable it to cross the blood-brain barrier effectively to reach its site of action in the central nervous system.
Structure-Activity Relationship
The dihydro-inden-1-one system in Donepezil contributes to its ability to inhibit acetylcholinesterase. This structural feature, combined with the piperidine ring and the benzyl group, forms a unique molecular architecture that allows for potent enzyme inhibition while maintaining favorable pharmacokinetic properties.
Pharmacological Mechanism
Primary Mechanism of Action
Donepezil works by binding to and reversibly inhibiting acetylcholinesterase, thus preventing the hydrolysis of acetylcholine . This inhibition increases acetylcholine concentrations at cholinergic synapses. In the context of Alzheimer's disease, this mechanism helps compensate for the cholinergic deficit associated with the condition, particularly in the cerebral cortex and other brain regions .
Secondary Pharmacological Actions
Beyond its primary action as an acetylcholinesterase inhibitor, Donepezil has been found to act as a potent agonist of the σ₁ receptor (Ki = 14.6 nM) . This activity has been associated with specific antiamnestic effects in animal studies. Additionally, Donepezil upregulates nicotinic receptors in cortical neurons, contributing to its neuroprotective properties .
Electrophysiological Effects
Donepezil exhibits several non-cholinergic mechanisms, including reversible inhibition of voltage-activated sodium currents and effects on rectifier potassium currents and fast transient potassium currents . While these actions are documented, they are unlikely to contribute significantly to the drug's clinical effects in treating Alzheimer's disease.
Pharmacokinetic Profile
Absorption and Bioavailability
Following oral administration, Donepezil demonstrates complete bioavailability (100%) . The conventional 10-mg film-coated tablet reaches peak plasma concentrations in approximately 3 hours, while the 23-mg tablet takes about 8 hours to reach peak levels . The higher-dose formulation produces peak plasma concentrations approximately twice as high as the 10-mg tablet .
Distribution and Protein Binding
Donepezil exhibits extensive protein binding in plasma, with approximately 96% bound to proteins . The binding is primarily to albumin (75%) and alpha1-acid glycoprotein (21%) . This high protein binding affects the drug's distribution and may influence its interaction profile with other highly protein-bound medications.
Metabolism and Elimination
Donepezil undergoes extensive metabolism, primarily through CYP2D6 and CYP3A4 enzymes, as well as through glucuronidation . The metabolism produces four major metabolites, two of which retain pharmacological activity . The elimination half-life of Donepezil is approximately 70 hours, extending to around 100 hours in elderly patients . The drug is primarily excreted through the kidneys, with approximately 17% eliminated unchanged in urine and about 15-20% excreted in feces .
Table 1: Key Pharmacokinetic Parameters of Donepezil
Parameter | Value | Note |
---|---|---|
Bioavailability | 100% | Complete absorption after oral administration |
Time to peak concentration | 3-4 hours (10 mg tablet) | 8 hours for 23 mg tablet |
Protein binding | 96% | 75% to albumin, 21% to alpha1-acid glycoprotein |
Elimination half-life | 70 hours | Approximately 100 hours in elderly patients |
Steady-state achievement | 15-21 days | With daily dosing regimen |
Primary elimination route | Renal | 17% excreted unchanged in urine |
Metabolism | CYP2D6, CYP3A4, glucuronidation | Produces four major metabolites |
Clinical Applications and Efficacy
Clinical Trial Evidence
A randomized, placebo-controlled, double-masked crossover study involving 60 individuals with probable Alzheimer's disease demonstrated that Donepezil therapy at 5 mg/day for 6 weeks improved Alzheimer's Disease Assessment Scale cognitive subscale scores by 2.17±0.98 points compared to placebo . This improvement, while statistically significant (p=0.04), was modest in magnitude, and scores returned toward baseline within 3 weeks of drug discontinuation .
Dose-Response Relationship
Clinical pharmacology studies have identified a complex relationship between Donepezil exposure and efficacy. The relationship between efficacy endpoints (SIB total score change from baseline and CIBIC+) and Donepezil exposure appears to be U-shaped . This suggests that there exists an optimal exposure window to achieve maximum efficacy, approximately 60-120 ng/mL for CIBIC+ and 90-130 ng/mL for SIB . This finding explains why the 23 mg dose showed significantly better results than 10 mg for SIB but comparable results for CIBIC+, as the median exposures for these doses are around 57 ng/mL and 120 ng/mL, respectively .
Table 2: Efficacy Profile of Donepezil in Clinical Trials
Combination Therapy Approaches
Donepezil may be used in combination with memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, for treating moderate to severe dementia of the Alzheimer's type . A fixed-combination preparation of memantine and Donepezil is available for patients who are already stable on a 10 mg daily dosage of Donepezil hydrochloride . This combination approach targets multiple pathophysiological mechanisms involved in Alzheimer's disease.
Future Research Directions
Novel Formulations
The development of novel formulations of Donepezil with potentially improved pharmacokinetic profiles or reduced adverse effect burdens represents an important area for future research. Current formulations include conventional tablets, orally disintegrating tablets, and transdermal delivery systems . Exploring new delivery methods could enhance patient adherence and therapeutic outcomes.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume